molecular formula C13H26O B047724 7-Tridecanone CAS No. 462-18-0

7-Tridecanone

Cat. No. B047724
CAS RN: 462-18-0
M. Wt: 198.34 g/mol
InChI Key: ULIAPOFMBCCSPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Tridecanone and related compounds involves various chemical reactions, highlighting the flexibility and adaptability of this molecule in synthetic chemistry. For example, the Williamson reaction has been employed to produce pure polyethylene glycol ethers based on 7-Tridecanone, showcasing its utility in creating surface-active agents with specific physical properties (Hartmann & West, 1965).

Molecular Structure Analysis

The crystal structure of tridecanoic acid, a closely related compound, provides insights into the spatial arrangement of atoms and the molecular geometry of similar ketones. This structure has been determined to be triclinic, with specific dimensions and angles defining the molecular conformation (Goto & Asada, 1980).

Chemical Reactions and Properties

7-Tridecanone undergoes various chemical reactions, including ring-opening polymerization, indicating its reactivity and potential for creating polymeric materials with desirable characteristics. For instance, the polymerization of 7-tetradecene oxide results in the formation of 7-tetradecanone, demonstrating the ketone's role in producing linear polyethers and cyclic dimers (Clericuzio et al., 1999).

Physical Properties Analysis

The physical properties of 7-Tridecanone, such as melting and boiling points, solubility, and thermal stability, are crucial for its application in various fields. These properties are influenced by the molecular structure and contribute to the compound's utility in chemical synthesis and material science.

Chemical Properties Analysis

The chemical properties of 7-Tridecanone, including its reactivity with other compounds, ability to undergo various organic reactions, and its role as an intermediate in synthetic pathways, are of significant interest. Its behavior in reactions, such as cyclizations and polymerizations, underscores its versatility and potential for the development of novel materials and chemicals.

Scientific Research Applications

  • Organic Synthesis

    7-Tridecanone can be used to convert epoxides into ketones through acetal-induced cleavage of carbon-carbon bonds (Horiuchi, Taniguchi, Oshima, & Utimoto, 1994). It has also been synthesized and applied in the synthesis of certain pheromones such as (R)-10-methyl-2-tridecanone (Lamers, Rusu, Wijnberg, & Groot, 2003).

  • Medical Research

    It exhibits curative activity against L-1210 and P388 leukemia, potentially acting as a prodrug modification of the acyclic triazene 5-[3-(2-chloroethyl)triazen-1-yl]imidazole-4-car (Stevens et al., 1984).

  • Surface Property Studies

    The synthesized 7-tridecyl polyethylene glycol monoethers are significant for comparative studies of surface properties (Hartmann & West, 1965).

  • Antibiosis and Pest Control

    2α-Tridecanone, a plant antibiosis compound, can induce enhanced tolerance to insecticides in tomato insect pests (Kennedy, 1984). Additionally, 2-Tridecanone formulations have shown efficacy against red imported fire ants (Chen, 2016).

  • Insect Repellent Research

    2-Tridecanone has comparable efficacy to DEET as a mosquito repellent (Innocent, Gikonyo, & Nkunya, 2008).

Safety And Hazards

7-Tridecanone is moderately toxic by the intravenous route . It is a flammable liquid . In case of accidental release, dust formation should be avoided and breathing vapours, mist, or gas should be avoided . In case of skin contact, it should be washed off with soap and plenty of water .

properties

IUPAC Name

tridecan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIAPOFMBCCSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022034
Record name 7-Tridecanone
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Molecular Weight

198.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Tridecanone

CAS RN

462-18-0
Record name Hexyl ketone
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Record name 7-Tridecanone
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Record name 7-Tridecanone
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Record name 7-Tridecanone
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Record name Tridecan-7-one
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Record name 7-TRIDECANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
324
Citations
K Inoue, Y Baba, K Yoshizuka, T Oka - Bulletin of the Chemical Society …, 1988 - journal.csj.jp
… The 7-tridecanone oxime, abbreviated as 7TDO and denoted by HR hereafter, was synthesized from 7-tridecanone in ethanol and an aqueous mixture of hydroxylamine hydrochloride …
Number of citations: 6 www.journal.csj.jp
GG Kennedy, MB Dimock - Natural Products, 1983 - Elsevier
Larvae of the insect pest species Manduca sexta, Heliothis zea and Leptinotarsa decemlineata are unable to survive on the wild tomato species Lycopersicon hirsutum f. glabratum. The …
Number of citations: 62 www.sciencedirect.com
IM López‐Lara, J Nogales… - Environmental …, 2018 - Wiley Online Library
… In contrast to 2-TDC, treatments with 3-tridecanone (3-TDC), 4-tridecanone (4-TDC) or 7-tridecanone (7-TDC) did not promote surface translocation, indicating that the position of the …
MK Pulliam, MT Gude, AS Teja - Journal of Chemical and …, 1995 - ACS Publications
Critical temperatures and densities of 24 n-alkanones with 10—14 carbon atoms have been measured. These alkanones were found to be thermally unstable at temperatures below …
Number of citations: 10 pubs.acs.org
M Gliński, J Kijeński, A Jakubowski - Applied Catalysis A: General, 1995 - Elsevier
… High yields of 3-pentanone, 6-undecanone, and 7-tridecanone were achieved in the ketonization of appropriate acids in the presence of mangania and ceria catalysts in large-scale …
Number of citations: 232 www.sciencedirect.com
M Gliński, W Szymański, D Łomot - Applied Catalysis A: General, 2005 - Elsevier
… as well as the yield of 7-tridecanone were similar for all the … The highest activity in the 7-tridecanone formation was … of t-butyl heptanoate in 7-tridecanone formation over oxide catalysts …
Number of citations: 58 www.sciencedirect.com
M Gliński, J Kijeński - Applied Catalysis A: General, 2000 - Elsevier
… The present work is focused on the comparative measurements of activity in the synthesis of 7-tridecanone of the three catalytic systems which have been the most active in ketonisation …
Number of citations: 51 www.sciencedirect.com
M Gliński - Reaction Kinetics and Catalysis Letters, 1998 - Springer
… The direct one-step synthesis of C13 alkene from 7-tridecanone has been realized under catalytic transfer reduction (CTR) conditions with high yield (>90%) over a MgO catalyst of …
Number of citations: 24 link.springer.com
LN Britton, AJ Markovetz - Journal of Biological Chemistry, 1977 - ASBMB
… isomers of 2-tridecanone forming esters from 3- through 7-tridecanone. With Gtridecanone, … It is interesting to note that there was greater activity with 5, 6-, and 7-tridecanone than with 2-…
Number of citations: 85 www.jbc.org
HJ Chacon-Madrid, NM Donahue - Atmospheric Chemistry and …, 2011 - acp.copernicus.org
… 2- and 7-tridecanone SOA mass yields are slightly different. The lower efficiency of 7-tridecanone to form SOA might be related to higher fragmentation paths when it reacts with the OH …
Number of citations: 93 acp.copernicus.org

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